1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.
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Biological Activity
Overview
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 260.11 g/mol. This compound features a four-membered nitrogen heterocyclic structure known as azetidine, combined with a 3,4-dichlorophenylmethyl group. Its unique structural characteristics suggest potential applications in medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that azetidine derivatives can influence enzyme activity and protein function by mimicking amino acids or by substituting them in protein synthesis. For instance, azetidine-2-carboxylic acid has been shown to replace proline in proteins, leading to alterations in protein conformation and function.
Key Mechanisms:
- Enzyme Inhibition: The compound may bind to active or allosteric sites on enzymes, altering their activity.
- Neurotransmission Modulation: Interaction with glycine receptors has been noted, affecting neurotransmission processes.
- Cell Signaling Pathway Influence: It plays a role in modulating pathways involved in immune responses and cellular signaling.
In Vitro Studies
Recent studies have explored the cytotoxic effects of azetidine derivatives, including this compound. These studies typically assess the compound's ability to induce apoptosis in cancer cell lines.
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
Study A | SiHa | Cytotoxic | Induction of apoptosis through caspase activation |
Study B | B16F10 | Cytotoxic | Inhibition of cell cycle genes leading to apoptosis |
In one notable study, azetidine derivatives demonstrated selective cytotoxicity towards neoplastic cells while sparing normal cells. The mechanism involved specific gene overexpression related to cytoskeletal regulation and apoptosis induction .
Case Studies
A recent case study examined the effects of this compound on human cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and revealed that higher concentrations led to increased apoptosis markers.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Azetidine-2-carboxylic acid | Proline analog with significant biological activity | |
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid | Enhanced potential as a bioactive compound | |
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | More complex derivative with additional functional groups |
The presence of the dichlorophenyl group in this compound is believed to enhance its biological activity compared to simpler azetidine derivatives.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDQPXWDPLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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